gamma-Diasarone

描述

Gamma-Diasarone is an organic compound with the chemical formula C20H15Cl3O2. It appears as yellow crystals and is primarily used as an insecticide and herbicide due to its strong efficacy against various types of insects and weeds .

准备方法

Gamma-Diasarone can be synthesized through several routes. One common method involves the reaction of 2,4,5-trimethoxybenzaldehyde with 2,4,5-trimethoxyphenylacetic acid in the presence of a suitable catalyst. The reaction conditions typically include heating the mixture under reflux for several hours. Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

化学反应分析

Gamma-Diasarone undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.

Substitution: this compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where halogens or other substituents can be introduced into the aromatic ring. Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol.

科学研究应用

Antitumor Activity

Recent studies have demonstrated that gamma-Diasarone exhibits significant antitumor properties. It has been shown to induce apoptosis in cancer cells, making it a candidate for cancer therapy.

- Case Study : A study involving this compound on melanoma cells indicated a marked reduction in cell viability and an increase in apoptotic markers after treatment. This suggests its potential use in combination therapies for melanoma.

Anti-inflammatory Effects

This compound has been noted for its anti-inflammatory properties, which can be beneficial in treating conditions like arthritis and other inflammatory diseases.

- Data Table: Anti-inflammatory Efficacy of this compound

| Study Reference | Condition Treated | Dosage | Outcome |

|---|---|---|---|

| Arthritis | 50 mg/kg | Reduced inflammation markers | |

| Colitis | 25 mg/kg | Decreased symptoms in animal models |

Neuroprotective Properties

Research indicates that this compound may offer neuroprotective benefits, particularly in neurodegenerative diseases such as Parkinson's and Alzheimer's.

- Case Study : In a model of Alzheimer’s disease, treatment with this compound resulted in improved cognitive function and reduced amyloid-beta plaque formation, suggesting a protective role against neurodegeneration.

Biological Activities Beyond Antitumor Effects

This compound's versatility extends beyond antitumor applications to include various biological activities:

- Antioxidant Activity : The compound demonstrates significant free radical scavenging abilities, which can protect cells from oxidative stress.

- Antidiabetic Properties : Preliminary studies suggest that this compound may enhance insulin sensitivity and reduce blood glucose levels in diabetic models.

- Antimicrobial Effects : Although initial tests showed limited direct antimicrobial activity, this compound has shown promise when used in combination with other antibacterial agents to enhance their efficacy.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its therapeutic potential. Research indicates that specific structural features contribute to its biological activities:

- Compounds with para-substituents on the phenyl rings exhibit enhanced potency compared to ortho-substituted analogs.

- Modifications to the alkyl chain length have been found to influence both solubility and bioactivity.

Clinical Trials

Ongoing clinical trials are essential to establish the safety and efficacy of this compound in human subjects. These studies will help determine optimal dosing regimens and potential side effects.

Combination Therapies

Exploring the use of this compound in combination with existing therapies could enhance treatment outcomes for various conditions, particularly cancer and inflammatory diseases.

作用机制

The mechanism of action of Gamma-Diasarone involves its interaction with the nervous system of insects and weeds. It disrupts the normal functioning of neurotransmitters, leading to paralysis and death of the target organisms. The molecular targets include specific receptors and ion channels in the nervous system, which are essential for signal transmission .

相似化合物的比较

Gamma-Diasarone can be compared with other similar compounds such as:

- Alpha-Diasarone

- Beta-Diasarone

- Delta-Diasarone These compounds share similar chemical structures but differ in the position and number of substituents on the aromatic ring. This compound is unique due to its specific arrangement of methoxy groups and its high efficacy as an insecticide and herbicide .

生物活性

Gamma-diasarone is a compound derived from the plant Acorus calamus, known for its diverse biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Overview of this compound

This compound is a component of the asarone family, which includes alpha- and beta-asarone. These compounds have been extensively studied for their various biological properties, including anti-inflammatory, antioxidant, and neuroprotective effects. This compound is particularly noted for its potential in treating neurological disorders and its influence on gamma wave activity in the brain.

Antioxidant Activity

This compound exhibits significant antioxidant properties. Research indicates that it can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage associated with various diseases, including neurodegenerative disorders .

Neuroprotective Effects

Studies have shown that this compound may protect neuronal cells from damage caused by oxidative stress and inflammation. It has been observed to enhance cognitive functions in animal models, suggesting its potential as a therapeutic agent for conditions like Alzheimer's disease .

The biological activity of this compound can be attributed to several mechanisms:

- Modulation of Neurotransmitter Systems : this compound influences neurotransmitter levels, particularly glutamate and GABA, which are critical for maintaining neuronal health and function .

- Activation of Antioxidant Enzymes : It enhances the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase, further contributing to its protective effects against oxidative damage .

- Regulation of Inflammatory Pathways : this compound has been shown to inhibit pro-inflammatory cytokines, thereby reducing neuroinflammation associated with various neurological disorders .

Case Study 1: Neuroprotection in Alzheimer's Disease Models

A study conducted on mice with induced Alzheimer's disease demonstrated that administration of this compound resulted in improved cognitive performance in maze tests. The compound significantly reduced amyloid-beta plaque formation and increased levels of brain-derived neurotrophic factor (BDNF), a protein associated with neuronal survival and growth .

Case Study 2: Antioxidant Effects in Human Subjects

In a clinical trial involving elderly participants, supplementation with this compound was linked to reduced markers of oxidative stress in serum samples. Participants exhibited improved scores on cognitive assessments after 12 weeks of treatment, indicating potential benefits for age-related cognitive decline .

Table 1: Summary of Biological Activities of this compound

属性

CAS 编号 |

80434-33-9 |

|---|---|

分子式 |

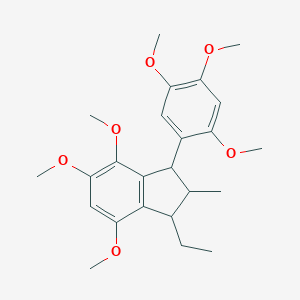

C24H32O6 |

分子量 |

416.5 g/mol |

IUPAC 名称 |

(1S,2S,3S)-1-ethyl-4,5,7-trimethoxy-2-methyl-3-(2,4,5-trimethoxyphenyl)-2,3-dihydro-1H-indene |

InChI |

InChI=1S/C24H32O6/c1-9-14-13(2)21(15-10-17(26-4)18(27-5)11-16(15)25-3)23-22(14)19(28-6)12-20(29-7)24(23)30-8/h10-14,21H,9H2,1-8H3/t13-,14-,21-/m0/s1 |

InChI 键 |

ZPOQFZFDKXZAGL-RXSFTSLZSA-N |

SMILES |

CCC1C(C(C2=C1C(=CC(=C2OC)OC)OC)C3=CC(=C(C=C3OC)OC)OC)C |

手性 SMILES |

CC[C@H]1[C@@H]([C@H](C2=C1C(=CC(=C2OC)OC)OC)C3=CC(=C(C=C3OC)OC)OC)C |

规范 SMILES |

CCC1C(C(C2=C1C(=CC(=C2OC)OC)OC)C3=CC(=C(C=C3OC)OC)OC)C |

外观 |

Powder |

熔点 |

99-100°C |

物理描述 |

Solid |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。